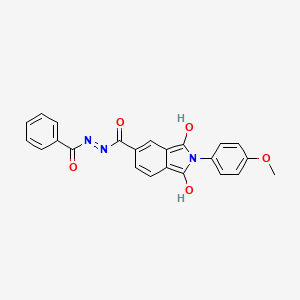
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
説明
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the thiophene class of compounds and is commonly used as a tool compound in the study of various biological processes. In
作用機序
The mechanism of action of N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is complex and not fully understood. It is known to inhibit the activity of various enzymes and receptors, including monoamine oxidase B (MAO-B) and the dopamine transporter. This compound is metabolized in the brain to MPP+, which is toxic to dopaminergic neurons and can lead to the degeneration of these neurons. This degeneration is thought to be the cause of the Parkinson's-like syndrome that can result from exposure to this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. This compound has also been shown to inhibit the activity of MAO-B, which can lead to increased levels of dopamine and other neurotransmitters in the brain. This compound has been shown to have toxic effects on dopaminergic neurons, leading to the degeneration of these neurons and the development of Parkinson's-like symptoms.
実験室実験の利点と制限
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of this compound in lab experiments. It is a toxic compound that can be hazardous to handle, and its effects on biological systems can be complex and difficult to interpret.
将来の方向性
There are several future directions for the study of N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of research is the development of new compounds that can mimic the effects of this compound without the toxic side effects. Another area of research is the use of this compound in the study of drug addiction and other neurological disorders. Finally, the study of the mechanism of action of this compound and its effects on biological systems is an ongoing area of research that may lead to new insights into the workings of the brain and other biological processes.
科学的研究の応用
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on biological systems, including the inhibition of various enzymes and receptors. This compound has been used in the study of Parkinson's disease, as it has been shown to cause a syndrome similar to Parkinson's in humans and animals. This compound has also been used in the study of drug addiction, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-5-7-14(8-6-13)18-17(20)16-11-15(12-23-16)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXGMVLWFMRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3613224.png)


![3-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl acetate](/img/structure/B3613243.png)
![5-nitro-2-[(4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3613249.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3613255.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B3613267.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3613269.png)
![4-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3613272.png)
![4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid](/img/structure/B3613282.png)
![2-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613295.png)